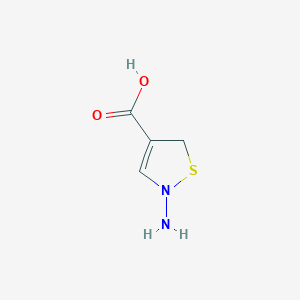
2-amino-5H-1,2-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-thiazolinic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-thiazolinic acid typically involves the condensation of thiourea with α-haloketones or α-haloesters. One common method includes the reaction of thiourea with α-bromoacetone under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: Industrial production of 2-amino-4-thiazolinic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-thiazolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Applications De Recherche Scientifique
2-Amino-4-thiazolinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-thiazolinic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with metabolic pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
2-Aminothiazole: Shares a similar thiazole ring structure but lacks the carboxylic acid group.
4-Thiazolidinone: Contains a thiazolidine ring instead of a thiazoline ring.
Thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 2-Amino-4-thiazolinic acid is unique due to its combination of the thiazoline ring and the amino group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C4H6N2O2S |
|---|---|
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
2-amino-5H-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c5-6-1-3(2-9-6)4(7)8/h1H,2,5H2,(H,7,8) |
Clé InChI |
IEKFHJSADBWHIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CN(S1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)









